molecular formula C41H68O15 B1244439 Arenaric acid

Arenaric acid

Cat. No.: B1244439
M. Wt: 801 g/mol
InChI Key: QONCEXQYFKDJCY-HTJGIZBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arenaric acid is a pentacyclic polyether compound isolated from marine actinomycetes, a group of bacteria known for their prolific secondary metabolism in marine ecosystems . This structurally complex molecule features five interconnected ether rings, a hallmark of polyether natural products.

Marine actinomycetes, the source of this compound, are increasingly recognized as untapped reservoirs of novel natural products. These organisms thrive in extreme environments, driving the synthesis of structurally unique molecules that often exhibit selective biological activities. This compound exemplifies this trend, emphasizing the importance of marine microbial research in drug discovery .

Properties

Molecular Formula

C41H68O15

Molecular Weight

801 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(E,1S,2S)-1-hydroxy-2,4-dimethyl-5-oxohex-3-enyl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid

InChI

InChI=1S/C41H68O15/c1-20(25(6)42)17-21(2)33(43)29-14-13-27(52-29)28-15-16-31(53-28)39(8)36(50-11)24(5)41(56-39)22(3)30(48-9)18-26(54-41)19-32-38(7,51-12)35(49-10)23(4)40(47,55-32)34(44)37(45)46/h17,21-24,26-36,43-44,47H,13-16,18-19H2,1-12H3,(H,45,46)/b20-17+/t21-,22+,23-,24+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,36+,38-,39+,40-,41-/m0/s1

InChI Key

QONCEXQYFKDJCY-HTJGIZBOSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](O[C@@]12[C@@H]([C@H]([C@@](O2)(C)[C@H]3CC[C@H](O3)[C@H]4CC[C@@H](O4)[C@H]([C@@H](C)/C=C(\C)/C(=O)C)O)OC)C)C[C@H]5[C@]([C@H]([C@@H]([C@](O5)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC

Canonical SMILES

CC1C(CC(OC12C(C(C(O2)(C)C3CCC(O3)C4CCC(O4)C(C(C)C=C(C)C(=O)C)O)OC)C)CC5C(C(C(C(O5)(C(C(=O)O)O)O)C)OC)(C)OC)OC

Synonyms

arenaric acid

Origin of Product

United States

Comparison with Similar Compounds

Lobophorin A and B

  • Structure : Lobophorins are 32-membered macrolides with glycosidic side chains, contrasting with this compound’s pentacyclic polyether framework .
  • Source: Both are derived from marine actinomycetes, highlighting the metabolic versatility of these bacteria.
  • Bioactivity : Lobophorins exhibit anti-inflammatory and antibacterial properties, while this compound’s specific activities remain understudied but hypothesized to overlap due to shared biosynthetic origins .

Monensin

  • Structure: A monocyclic polyether ionophore used as an antibiotic in veterinary medicine.

Functional Analogues: Anti-Inflammatory Marine Compounds

Pseudopterosins

  • Structure : Diterpene glycosides from sea whips (Pseudopterogorgia spp.), structurally distinct from polyethers.
  • Bioactivity : Potent anti-inflammatory agents used in skincare, illustrating functional similarity to lobophorins and possibly this compound despite structural divergence.

Table 1: Comparative Overview of this compound and Analogues

Compound Structural Class Source Key Features Known Bioactivity
This compound Pentacyclic polyether Marine actinomycetes Five ether rings, marine origin Hypothesized anti-inflammatory
Lobophorin A Macrolide Marine actinomycetes 32-membered ring, glycosidic side chain Anti-inflammatory
Monensin Monocyclic polyether Streptomyces spp. Ionophore, single ether ring Antibacterial
Pseudopterosin A Diterpene glycoside Sea whips No ether linkages Anti-inflammatory

Research Findings and Gaps

  • Structural Complexity: this compound’s pentacyclic architecture is rare among marine polyethers, suggesting unique biosynthetic machinery in its host actinomycetes .
  • Further studies are needed to elucidate its mechanism of action and therapeutic applicability.
  • Ecological Role : Polyethers like this compound may play roles in microbial defense or communication, analogous to monensin’s antibacterial function.

Q & A

Q. How can computational models enhance the understanding of arenaric acid’s mechanism of action?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict target binding. Validate with MD simulations (GROMACS) assessing ligand-protein stability (RMSD < 2 Å). Cross-reference with transcriptomic data (RNA-seq) to identify differentially expressed genes post-treatment .

Q. What ethical and methodological challenges arise when studying this compound’s ecological roles in situ?

  • Methodological Answer : Address sampling ethics via permits (e.g., Nagoya Protocol) and non-destructive techniques (e.g., swab sampling). For ecological impact studies, use longitudinal monitoring and multivariate analysis (PCA, PERMANOVA) to distinguish this compound’s effects from environmental noise .

Methodological Frameworks for Contradiction Analysis

  • Root Cause Analysis : Apply Ishikawa diagrams to categorize discrepancies (e.g., instrumental, biological, procedural) .
  • Statistical Reconciliation : Use Bland-Altman plots or Mann-Whitney U tests to assess inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arenaric acid
Reactant of Route 2
Arenaric acid

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